Salbutamol-D9 Hydrochloride is a deuterated analogue of salbutamol, a well-known beta-2 adrenergic agonist primarily used in the treatment of asthma and chronic obstructive pulmonary disease. The compound is characterized by the substitution of hydrogen atoms with deuterium, which enhances its stability and allows for more precise pharmacokinetic studies. Salbutamol-D9 Hydrochloride is utilized in various scientific research applications, particularly in pharmacokinetics and drug interaction studies.
Salbutamol-D9 Hydrochloride is synthesized from substituted acetophenones through a series of chemical reactions. The synthesis process involves chloromethylation, acylation, bromination, amination, deuteration, and acetylation to yield the final product.
Salbutamol-D9 Hydrochloride falls under the category of pharmaceutical compounds and is classified as a beta-2 adrenergic receptor agonist. Its chemical structure allows it to mimic the action of salbutamol while providing distinct advantages for research purposes due to its isotopic labeling.
The synthesis of Salbutamol-D9 Hydrochloride involves several key steps:
The entire synthesis process requires careful control of reaction conditions and purification steps to ensure high yield and purity. The use of deuterated solvents and reagents is essential for achieving the desired isotopic labeling.
The molecular formula for Salbutamol-D9 Hydrochloride is . The incorporation of deuterium atoms into the structure affects its physical and chemical properties while retaining the biological activity characteristic of salbutamol.
Salbutamol-D9 Hydrochloride can participate in various chemical reactions:
These reactions are crucial for further modifications or derivatizations in research settings.
Salbutamol-D9 Hydrochloride functions as a beta-2 adrenergic receptor agonist similar to its non-deuterated counterpart. Upon administration, it binds to beta-2 receptors located on bronchial smooth muscle cells, leading to:
This mechanism effectively alleviates symptoms associated with asthma and chronic obstructive pulmonary disease .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 308.42 g/mol |
Purity | ≥ 95% (by HPLC) |
Deuterium Content | ≥ 98% |
These properties are essential for determining the compound's behavior in biological systems and its suitability for various applications .
Salbutamol-D9 Hydrochloride has significant applications in scientific research:
Deuterated internal standards like salbutamol-d9 hydrochloride resolve a fundamental challenge in quantitative bioanalysis: distinguishing target molecules from complex biological matrices. With the molecular formula C₁₃H₁₂D₉NO₃ (hydrochloride salt) and molecular weight 248.37 g/mol (284.88 g/mol as hydrochloride), this compound provides a +9 Da mass shift versus native salbutamol—a critical feature for selective detection [1] [2]. Its chemical purity (>98%) and structural conformity ensure predictable chromatographic behavior, reducing matrix effects in LC-MS/MS workflows [2] [4].
Mechanisms of Analytical Enhancement
Table 1: Key Physicochemical Properties of Salbutamol-d9 Hydrochloride
Property | Specification | Analytical Method |
---|---|---|
CAS Number | 1173021-73-2 (base) | N/A |
Molecular Formula | C₁₃H₁₂D₉NO₃·HCl (hydrochloride) | MS |
Molecular Weight | 284.88 g/mol (hydrochloride) | MS |
Purity | ≥98% | HPLC-UV |
Appearance | White to off-white solid | Visual |
Solubility | Soluble in DMSO (402 mM), water, methanol | Solubility testing |
Storage Stability | -20°C (3 years) | Long-term stability studies |
Applications in Regulatory ComplianceAs a certified reference material (ISO 17034/17025 compliant), salbutamol-d9 hydrochloride enables traceability to pharmacopeial standards (USP/EP) for analytical method validation (AMV) and quality control (QC) during drug synthesis [4] [7]. Recent European expansions by isotope producers like Cambridge Isotope Laboratories underscore the growing demand for such standards in regulated bioanalysis [10].
Deuterium labeling permits simultaneous administration and quantification of exogenous and endogenous drug pathways—an impossibility with conventional assays. Salbutamol-d9 hydrochloride specifically enables:
Site-Specific Pharmacokinetic Resolution
Metabolic Stability ProfilingThough salbutamol-d9’s metabolic fate parallels native drug, deuterium substitution at the tert-butyl group marginally reduces CYP-mediated oxidation rates due to the kinetic isotope effect (KIE). This permits:
Table 2: Research Applications of Salbutamol-d9 Hydrochloride in Pharmacokinetics
Application | Technique | Key Finding |
---|---|---|
Absolute Bioavailability | LC-MS/MS (plasma) | Inhalation bioavailability: 36.2±8.7% |
Pulmonary Distribution | EBC-MS | ELF/serum ratio: 12.4 post-inhalation |
Metabolite Tracking | HRMS/metabolomics | Identified 4 novel hydroxylated metabolites |
Drug-Drug Interactions | Stable isotope co-dosing | Reduced salbutamol clearance with erythromycin |
Advancing Precision MedicineThe non-invasive quantification of airway salbutamol-d9 concentrations supports personalized dosing in asthma phenotypes with altered drug metabolism. Emerging AI algorithms now leverage such deuterated tracer data to predict patient-specific bronchodilation responses, aligning with trends toward personalized respiratory therapeutics [9].
Table 3: Standard Nomenclature for Salbutamol-d9 Hydrochloride
Chemical Designation | Identifier Type |
---|---|
Salbutamol-(tert-butyl-d9) acetate | IUPAC Name |
(±)-2-(tert-Butyl-d9-amino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanol acetate salt | Systematic Name |
Albuterol-d9 hydrochloride | Common Synonym |
4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenol-D9 hydrochloride | Research Name |
VETRANAL® Salbutamol-(tert-butyl-d9) acetate | Commercial Standard |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3